Cas no 4920-79-0 (2-Chloro-4-nitroanisole)

2-Chloro-4-nitroanisole Chemical and Physical Properties
Names and Identifiers
-
- 2-Chloro-4-nitroanisole
- Chloronitoranisole
- 2-Chloro-4-nitoranisole
- 2-chloro-1-methoxy-4-nitrobenzene
- Benzene, 2-chloro-1-methoxy-4-nitro-
- 3-Chloro-4-methoxynitrobenzene
- Anisole,2-chloro-4-nitro- (6CI,7CI,8CI)
- Chloronitroanisole
- OCNA
- Orthochloroparanitroanisole
- 2-Chloro-4-nitro-anisole
- ANISOLE, 2-CHLORO-4-NITRO-
- DLJPNXLHWMRQIQ-UHFFFAOYSA-N
- PubChem19087
- KSC591C6B
- DLJPNXLHWMRQIQ-UHFFFAOYSA-
- N
- AKOS006230156
- EINECS 225-547-4
- SCHEMBL512092
- InChI=1/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
- 4-06-00-01354 (Beilstein Handbook Reference)
- A827675
- DS-12605
- NSC-94734
- NS00031869
- SY016352
- BRN 2209429
- AM20060898
- 4920-79-0
- 2-chloro-1-methoxy-4-nitro-benzene
- W-110001
- NSC94734
- O-chloro-p-nitroanisole
- DTXSID50197717
- MFCD00060681
- FT-0612075
- NSC 94734
- STK400100
- Benzene, 2-chloro-1-methoxy-4-nitro-(9CI)
- DTXCID10120208
- DB-020836
-
- MDL: MFCD00060681
- Inchi: 1S/C7H6ClNO3/c1-12-7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3
- InChI Key: DLJPNXLHWMRQIQ-UHFFFAOYSA-N
- SMILES: ClC1C([H])=C(C([H])=C([H])C=1OC([H])([H])[H])[N+](=O)[O-]
- BRN: 2209429
Computed Properties
- Exact Mass: 187.00400
- Monoisotopic Mass: 187.004
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 171
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Tautomer Count: nothing
- Surface Charge: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 55
Experimental Properties
- Color/Form: Uncertain
- Density: 1.366
- Melting Point: 95.0 to 98.0 deg-C
- Boiling Point: 286.6℃ at 760 mmHg
- Flash Point: 127.1℃
- Refractive Index: 1.559
- PSA: 55.05000
- LogP: 2.78000
- Solubility: Uncertain
2-Chloro-4-nitroanisole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H302-H316-H320
- Warning Statement: P264-P270-P301+P312+P330-P305+P351+P338+P337+P313-P332+P313-P501
- RTECS:BZ8578000
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
2-Chloro-4-nitroanisole Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Chloro-4-nitroanisole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM343570-500g |
2-Chloro-4-nitroanisole |
4920-79-0 | 95%+ | 500g |
$415 | 2022-06-11 | |
TRC | C596545-100mg |
2-Chloro-4-nitroanisole |
4920-79-0 | 100mg |
$ 65.00 | 2022-06-06 | ||
Fluorochem | 018415-100g |
2-Chloro-4-nitroanisole |
4920-79-0 | 98% | 100g |
£51.00 | 2022-03-01 | |
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | C1352-25G |
2-Chloro-4-nitroanisole |
4920-79-0 | >98.0%(GC) | 25g |
¥275.00 | 2024-04-15 | |
abcr | AB139856-100 g |
2-Chloro-4-nitroanisole; 98% |
4920-79-0 | 100g |
€225.40 | 2023-05-09 | ||
Chemenu | CM343570-100g |
2-Chloro-4-nitroanisole |
4920-79-0 | 95%+ | 100g |
$126 | 2022-06-11 | |
Fluorochem | 018415-25g |
2-Chloro-4-nitroanisole |
4920-79-0 | 98% | 25g |
£17.00 | 2022-03-01 | |
abcr | AB139856-5g |
2-Chloro-4-nitroanisole, 98%; . |
4920-79-0 | 98% | 5g |
€68.80 | 2025-02-21 | |
abcr | AB139856-25g |
2-Chloro-4-nitroanisole, 98%; . |
4920-79-0 | 98% | 25g |
€79.70 | 2025-02-21 | |
1PlusChem | 1P003HEB-25g |
2-CHLORO-4-NITROANISOLE |
4920-79-0 | 98% | 25g |
$16.00 | 2025-02-19 |
2-Chloro-4-nitroanisole Related Literature
-
1. 314. Structure and antimalarial activity. Part IV. Benziminazoles and mercaptodihydroglyoxalinesA. T. James,E. E. Turner J. Chem. Soc. 1950 1515
-
2. CCXVI.—The nature of the alternating effect in carbon chains. Part XX. The conditions underlying vicinal substitution in o-substituted benzenes containing op-orienting groupsChristopher Kelk Ingold,Ernest Walter Smith J. Chem. Soc. 1927 1690
-
3. Meisenheimer complexes: reaction of methoxide ions with 2-chloro-4,6-dinitroanisole in methanol and in methanol–dimethyl sulphoxideF. Terrier,F. Millot,R. Schaal J. Chem. Soc. Perkin Trans. 2 1972 1192
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4. Polyaza heterocycles. Part 2. Nucleophilic substitution of halogens in halogenoquinoxalino[2,3-c]cinnolinesArshad Ahmad,Linda J. Dunbar,Iain G. Green,Ian W. Harvey,Thomas Shepherd,David M. Smith,Robert K. C. Wong J. Chem. Soc. Perkin Trans. 1 1994 2751
-
5. 396. The chemistry of nitryl chloride. Part III. The reaction with naphthalene, anisole, phenol, and p-diethoxybenzeneM. J. Collis,D. R. Goddard J. Chem. Soc. 1958 1952
Additional information on 2-Chloro-4-nitroanisole
Introduction to 2-Chloro-4-Nitroanisole (CAS No. 4920-79-0)
2-Chloro-4-nitroanisole, also known by its CAS registry number 4920-79-0, is an organic compound with the molecular formula C8H7ClNO3. This compound belongs to the class of aromatic heterocycles and is widely recognized for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The molecule consists of a methoxy group (-OCH3) attached to a benzene ring, which is further substituted with a chlorine atom at position 2 and a nitro group (-NO2) at position 4. These substituents significantly influence the chemical properties and reactivity of the compound.
The synthesis of 2-chloro-4-nitroanisole typically involves multi-step processes, often starting from anisole (methoxybenzene) as the base compound. The introduction of the nitro group at position 4 is achieved through nitration reactions, while the chlorine substitution at position 2 can be accomplished via electrophilic substitution methods. Recent advancements in catalytic systems and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound, reducing the overall environmental footprint associated with its production.
2-Chloro-4-nitroanisole has been extensively studied for its potential applications in drug development. The presence of electron-withdrawing groups like the nitro and chloro substituents enhances the compound's ability to act as a pharmacophore in various biological systems. For instance, recent research has highlighted its role as a precursor in the synthesis of anti-inflammatory agents and anticancer drugs. The nitro group, being a strong electron-withdrawing substituent, plays a crucial role in modulating the electronic properties of the molecule, making it an attractive candidate for medicinal chemists.
In addition to its pharmaceutical applications, 2-chloro-4-nitroanisole has found utility in agrochemicals, particularly as an intermediate in the synthesis of herbicides and fungicides. The compound's ability to undergo various nucleophilic aromatic substitutions and other transformations makes it versatile in organic synthesis. Recent studies have also explored its use in materials science, where it serves as a building block for advanced polymers and organic semiconductors.
The chemical stability of 2-chloro-4-nitroanisole under various conditions has been a topic of interest for researchers. The molecule exhibits good thermal stability, with a decomposition temperature above 150°C under inert conditions. However, it is susceptible to hydrolysis under strongly acidic or basic conditions, leading to the formation of corresponding phenolic derivatives. Understanding these stability characteristics is crucial for optimizing storage conditions and ensuring safe handling during industrial processes.
The environmental impact of 2-chloro-4-nitroanisole has also been a focus area in recent studies. Research indicates that the compound undergoes biodegradation under aerobic conditions, with microbial communities playing a significant role in its transformation into less harmful byproducts. Efforts are being made to develop eco-friendly degradation pathways for this compound to minimize its environmental footprint.
In conclusion, 2-chloro-4-nitroanisole (CAS No. 4920-79-0) stands out as a versatile compound with diverse applications across multiple industries. Its unique chemical structure and reactivity make it an invaluable tool in organic synthesis, drug development, and materials science. With ongoing research focusing on improving its synthesis methods and understanding its environmental impact, this compound continues to play a pivotal role in advancing scientific knowledge and industrial innovation.
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